molecular formula C14H35NO6Si2 B096555 Bis(triethoxysilylmethyl)amine CAS No. 17907-63-0

Bis(triethoxysilylmethyl)amine

Cat. No.: B096555
CAS No.: 17907-63-0
M. Wt: 369.6 g/mol
InChI Key: OYWKBIVCHPPAOQ-UHFFFAOYSA-N
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Description

Bis(triethoxysilylmethyl)amine is an organosilicon compound with the molecular formula C14H35NO6Si2 It is characterized by the presence of two triethoxysilyl groups attached to a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(triethoxysilylmethyl)amine typically involves the reaction of triethoxysilane with an amine precursor under controlled conditions. One common method is the hydrolysis and condensation of trialkoxysilane monomers in the presence of an acid or base catalyst. The reaction can be represented as follows:

(RO)3SiCH2NH2+(RO)3SiCH2Cl(RO)3SiCH2NHCH2Si(OR)3+HCl(R'O)_3SiCH_2NH_2 + (R'O)_3SiCH_2Cl \rightarrow (R'O)_3SiCH_2NHCH_2Si(OR')_3 + HCl (R′O)3​SiCH2​NH2​+(R′O)3​SiCH2​Cl→(R′O)3​SiCH2​NHCH2​Si(OR′)3​+HCl

where (R’) represents the ethoxy group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolytic polycondensation reactions. The use of catalysts such as ammonium fluoride can enhance the yield and efficiency of the reaction. The reaction conditions, including temperature, solvent, and mixing time, are optimized to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Bis(triethoxysilylmethyl)amine undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, resulting in polymeric structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Water and acid or base catalysts.

    Condensation: Silanol groups and heat.

    Substitution: Electrophiles such as alkyl halides.

Major Products Formed:

    Hydrolysis: Silanol derivatives.

    Condensation: Polysiloxanes.

    Substitution: Alkylated amines.

Mechanism of Action

The mechanism of action of bis(triethoxysilylmethyl)amine involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can interact with various molecular targets, including metal surfaces and organic substrates, through hydrogen bonding and covalent interactions. The compound’s reactivity is primarily driven by the presence of the triethoxysilyl groups, which facilitate the formation of stable siloxane bonds.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its triethoxysilyl groups, which provide enhanced reactivity and versatility in forming siloxane networks. This makes it particularly useful in applications requiring strong adhesion and durable coatings.

Properties

IUPAC Name

1-triethoxysilyl-N-(triethoxysilylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H35NO6Si2/c1-7-16-22(17-8-2,18-9-3)13-15-14-23(19-10-4,20-11-5)21-12-6/h15H,7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWKBIVCHPPAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CNC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H35NO6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621220
Record name 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17907-63-0
Record name 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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